Gymnin
Description
Contextualization as a Marine Biotoxin Class: Cyclic Imines
Gymnodimine (B114) is classified as a cyclic imine (CI) toxin, a group of lipophilic marine biotoxins produced primarily by marine dinoflagellates. nih.govsemanticscholar.orgsemanticscholar.orgwikipedia.orgresearchgate.netlww.comnih.govgoogle.com This class of compounds is structurally diverse but unified by the presence of a cyclic imine moiety, often embedded within a polycyclic ring system. researchgate.netuni.lu Other prominent members of the cyclic imine family include spirolides, pinnatoxins, and pteriatoxins. researchgate.netuni.lu These toxins can accumulate in filter-feeding shellfish, posing potential risks to consumers and impacting aquaculture industries. semanticscholar.orggoogle.com
Historical Perspective of Discovery and Initial Characterization
The discovery of gymnodimine originated from investigations into unusual shellfish toxicity events. It was first identified in 1994 in dredge oysters (Tiostrea chilensis) from Foveaux Strait, New Zealand, during a significant biotoxin outbreak. nih.govresearchgate.netgoogle.commdpi.comioc-unesco.orggoogle.com The observed toxicity was described as a novel "neurotoxic shellfish poison" (NSP)-type effect. ioc-unesco.org Gymnodimine was isolated and its unique structure elucidated in 1995 through spectroscopic methods, including Nuclear Magnetic Resonance (NMR). nih.govmdpi.com The structure of Gymnodimine A was further confirmed by X-ray diffraction in 1997. google.com
Initial research successfully traced the origin of the toxin to a specific dinoflagellate species. This organism was initially referred to as Gymnodinium cf. mikimotoi and later definitively identified as Karenia selliformis. nih.govwikipedia.orggoogle.comuni.lumdpi.comioc-unesco.orgsemanticscholar.orge-algae.orgmitoproteome.org Subsequent studies have also identified Alexandrium ostenfeldii and Alexandrium peruvianum as producers of gymnodimines and their analogues. semanticscholar.orgnih.govgoogle.come-algae.orgnih.govresearchgate.net
The chemical structure of gymnodimine is characterized by a labile 6,6-spirocyclic imine fragment integrated into a 16-membered carbocycle containing a tetrahydrofuran (B95107) ring. nih.govsemanticscholar.orggoogle.commdpi.comdiva-portal.org Gymnodimines are among the smallest cyclic imine toxins by molecular weight. nih.govsemanticscholar.org Several analogues of the parent compound, Gymnodimine A, have been discovered and characterized, including Gymnodimine B, C, D, E, 12-methyl Gymnodimine A, 12-methyl Gymnodimine B, and 16-desmethyl Gymnodimine D. semanticscholar.orgnih.govgoogle.commdpi.come-algae.orgresearchgate.net
Table 1 provides a summary of some identified Gymnodimine analogues and their reported source organisms.
| Gymnodimine Analogue | Reported Source Organism(s) |
| Gymnodimine A | Karenia selliformis, Alexandrium ostenfeldii, Alexandrium peruvianum nih.govwikipedia.orgnih.govgoogle.comuni.lumdpi.come-algae.orgmitoproteome.orgnih.gov |
| Gymnodimine B | Karenia selliformis, Alexandrium ostenfeldii nih.govuni.lumdpi.come-algae.orgmitoproteome.org |
| Gymnodimine C | Karenia selliformis, Alexandrium ostenfeldii nih.govuni.lumdpi.come-algae.orgmitoproteome.org |
| Gymnodimine D | Alexandrium ostenfeldii semanticscholar.orgnih.gove-algae.orgmitoproteome.orgresearchgate.net |
| Gymnodimine E | Alexandrium ostenfeldii nih.govgoogle.comresearchgate.net |
| 12-methyl Gymnodimine A | Alexandrium ostenfeldii, Alexandrium peruvianum nih.govgoogle.commdpi.come-algae.orgmitoproteome.org |
| 12-methyl Gymnodimine B | Alexandrium ostenfeldii, Alexandrium peruvianum nih.govmdpi.comioc-unesco.org |
| 16-desmethyl Gymnodimine D | Alexandrium ostenfeldii nih.govgoogle.commdpi.comresearchgate.net |
Overview of Research Significance in Chemical Biology and Neuropharmacology
Research into gymnodimine is significant in both chemical biology and neuropharmacology due to its potent bioactivity, particularly its effects on the nervous system. Gymnodimines are known for inducing rapid neurotoxic effects. google.comnih.gov A key area of investigation has been their mechanism of action at the molecular level.
Detailed research findings indicate that gymnodimine acts as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orgresearchgate.netnih.govnih.govresearchgate.netdiva-portal.org These receptors are crucial for neurotransmission in both the central and peripheral nervous systems, including the neuromuscular junction. Studies have shown that gymnodimine A can block twitch responses in muscle preparations evoked by nerve stimulation, without directly affecting muscle contraction, suggesting a blockade at the neuromuscular junction. diva-portal.org Furthermore, gymnodimine A has been shown to block nicotinic currents in muscle cells and inhibit homomeric human α7 nAChRs expressed in Xenopus oocytes. diva-portal.org Competition binding assays have confirmed that gymnodimine A is a high-affinity ligand for various nAChR subtypes, including muscle-type, heteropentameric α3β2, α4β2, and chimeric α7-5HT3 neuronal nAChRs. nih.govresearchgate.netdiva-portal.org This broad targeting and high affinity for nAChRs underscore its significance as a tool in chemical biology for probing receptor function and in neuropharmacology for understanding toxin-receptor interactions. diva-portal.org
Table 2 summarizes key findings regarding Gymnodimine A's interaction with nAChRs.
| Receptor Type/Subtype | Effect | Reference(s) |
| Muscle nicotinic acetylcholine receptor (nAChR) | Antagonist, blocks neuromuscular transmission | nih.govresearchgate.netdiva-portal.org |
| Neuronal nicotinic acetylcholine receptors (various subtypes including α3β2, α4β2, α7) | Antagonist, high-affinity ligand | nih.govresearchgate.netdiva-portal.org |
Despite its potent toxicity in mouse bioassays, particularly via injection, the oral toxicity of gymnodimine appears to be significantly lower. nih.gove-algae.orgnih.gov While gymnodimines have been detected in shellfish globally, confirmed human poisoning events directly attributed to these toxins have not been conclusively reported. wikipedia.orglww.come-algae.org Nevertheless, the increasing occurrence of harmful algal blooms producing cyclic imines, potentially linked to environmental changes, highlights the importance of continued monitoring and research into these compounds. nih.govsemanticscholar.orguni.lu Research efforts also include the development of sensitive analytical methods for detecting gymnodimines in seafood to ensure public health. google.comdiva-portal.org
Properties
bioactivity |
Antifungal, Antiviral |
|---|---|
sequence |
KTCENLADDY |
Origin of Product |
United States |
Origin, Biosynthesis, and Natural Occurrence of Gymnodimine
Identification of Dinoflagellate Producers
Gymnodimines are primarily produced by certain species of marine dinoflagellates. Initially, the dinoflagellate Karenia selliformis was identified as a key producer of gymnodimine (B114) and its analogues. mdpi.comresearchgate.net More recently, species within the genus Alexandrium, particularly Alexandrium ostenfeldii, have also been recognized as significant producers of gymnodimines, often co-occurring with other cyclic imine toxins like spirolides. mdpi.come-algae.orgresearchgate.nete-algae.org
Karenia selliformis Strains and Geographical Distribution
Karenia selliformis is a bloom-forming toxic dinoflagellate known for producing gymnodimines and has been associated with mass mortalities of marine fauna. awi.denih.gov This species has a wide geographical distribution, with blooms reported in coastal waters of various countries, including New Zealand, Mexico, Tunisia, Kuwait, Iran, China, and Chile. mdpi.comresearchgate.netawi.denih.govresearchgate.net Gymnodimine A (GYM-A) was first isolated from oysters (Tiostrea chilensis) in New Zealand and subsequently traced to a Gymnodinium species, which was later included in the genus Karenia as K. selliformis. mdpi.comnih.gov While K. selliformis is widely recognized as a GYM producer, studies have revealed variability in toxin production among different strains. For instance, some Chilean strains of K. selliformis isolated in 2018 did not show GYM production in culture, suggesting a more complex diversity within this species than previously understood. awi.denih.gov
Alexandrium ostenfeldii Strains and Toxin Profile Variability
Alexandrium ostenfeldii is another toxic dinoflagellate species known to produce marine biotoxins, including paralytic shellfish toxins (PST), spirolides (SPX), and gymnodimines (GYM). e-algae.orgresearchgate.netawi.de Numerous strains of A. ostenfeldii have been identified, and these strains exhibit considerable variability in their toxin profiles and cellular toxin quotas. mdpi.come-algae.orgresearchgate.net Studies on A. ostenfeldii strains from locations like The Netherlands and the Baltic Sea have confirmed the presence of gymnodimine A and 12-Methyl-gymnodimine A, along with the identification of new gymnodimine analogues, including one tentatively identified as an analogue of gymnodimine D, which was found to be particularly abundant in some strains. mdpi.comresearchgate.net This high intraspecific variability in toxin production highlights the importance of strain-level characterization in assessing the potential toxicity of A. ostenfeldii blooms. mdpi.come-algae.orgresearchgate.net
Exploration of Proposed Biosynthetic Pathways
The biosynthesis of gymnodimine, like other cyclic imine toxins and polyether compounds produced by dinoflagellates, is a complex process. Evidence suggests that these toxins are polyketide-derived, assembled through the sequential condensation of small carboxylic acid subunits. nih.govresearchgate.netmdpi.com
Precursor Incorporation and Enzymatic Steps
Studies using stable isotope-labeled precursors have provided insights into the building blocks of cyclic imine toxins. For spirolides, which share structural similarities with gymnodimines and are often co-produced, precursor incorporation experiments have shown that most carbons of the macrocycle are polyketide-derived and that glycine (B1666218) is incorporated as an intact unit into the cyclic imine moiety. researchgate.net This suggests a similar polyketide assembly process for gymnodimines, involving the incorporation of units like acetate (B1210297) and potentially glycine. nih.govresearchgate.net The assembly is carried out by large multi-domain enzyme complexes known as polyketide synthases (PKSs). mdpi.com Proposed mechanisms for the formation of the characteristic cyclic imine and spiroketal rings involve steps like ester formation, nucleophilic attack of a terminal amine group, Diels-Alder reactions, and ether formation via epoxidation. nih.govresearchgate.net
Genetic Organization of Biosynthetic Gene Clusters
While the precise genetic organization for gymnodimine biosynthesis is still under investigation, research into dinoflagellate toxin biosynthesis in general suggests that genes encoding enzymes involved in these pathways may be organized in biosynthetic gene clusters (BGCs). nih.govplos.orgfrontiersin.org These clusters typically contain genes for core biosynthetic enzymes (like PKSs), tailoring enzymes that modify the molecule, regulatory factors, and transporters. plos.orgfrontiersin.org Dinoflagellate genomes have peculiar features, including the organization of genes in multiple copies as tandem repeats, which can influence the identification and understanding of toxin biosynthesis genes. nih.govnih.gov The structural similarities between spirolides and gymnodimines suggest a potentially shared genetic basis and common biosynthetic pathways, possibly involving common biosynthetic genes. nih.govnih.govmdpi.comresearchgate.net The identification and characterization of these BGCs are crucial for fully understanding the biosynthesis of gymnodimines.
Environmental Factors Influencing Production and Accumulation
The production and accumulation of gymnodimines in dinoflagellates are influenced by a variety of environmental factors. These factors can affect both the growth of the dinoflagellate species and their intracellular toxin content. mdpi.commdpi.comresearchgate.net
Studies on Karenia selliformis have investigated the effects of factors such as culture systems, nutrient concentrations (nitrogen and phosphorus), irradiation, temperature, and salinity on growth and gymnodimine production. mdpi.comresearchgate.netresearchgate.netifremer.fr For instance, higher surface-to-volume ratios in culture systems have been shown to increase growth and GYM-A production levels in K. selliformis, suggesting the influence of light penetration and gas exchange. mdpi.comresearchgate.net Nutrient availability also plays a significant role; elevated nitrate (B79036) levels can promote the growth of K. selliformis and lead to increased production of GYM-A, while nitrogen and phosphorus limitation conditions, particularly phosphorus deficiency, can suppress growth but promote cellular GYM-A quotas. mdpi.com Temperature and salinity are also important environmental parameters affecting the growth and toxin content of K. selliformis. researchgate.netresearchgate.netifremer.fr
For Alexandrium ostenfeldii, while studies on toxin variability have often been conducted under identical environmental conditions to highlight genetic differences between strains, it is well known that toxin cell quotas in dinoflagellates are generally modulated by environmental factors. mdpi.comresearchgate.net The increasing frequency of A. ostenfeldii blooms in areas like the Baltic Sea has been linked to factors such as warming waters. researchgate.net The production of gymnodimines by A. ostenfeldii is closely related to specific environmental conditions, underscoring the need for further research on the effects of climate and marine environmental changes on the production and distribution of these toxins. e-algae.org
| Dinoflagellate Species | Associated Gymnodimines | Geographical Distribution |
| Karenia selliformis | Gymnodimine A, Gymnodimine B, Gymnodimine C, analogues | New Zealand, Mexico, Tunisia, Kuwait, Iran, China, Chile, Japan, South Africa, Europe, North America mdpi.comresearchgate.netawi.denih.govresearchgate.netnih.govnih.gov |
| Alexandrium ostenfeldii | Gymnodimine A, 12-Methyl-gymnodimine A, Gymnodimine B, C, D, novel analogues | The Netherlands, Baltic Sea, worldwide coastal areas mdpi.come-algae.orgresearchgate.nete-algae.orgawi.de |
Structural Elucidation and Chemical Characterization of Gymnodimine Analogues
Advanced Spectroscopic Methodologies for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques employed in the structural elucidation of gymnodimines, often utilized in a complementary fashion. e-algae.orgwaikato.ac.nzresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy serves as a critical tool for detailing the structural framework of gymnodimines. The application of one- and two-dimensional NMR experiments, including COSY, TOCSY, NOESY, ROESY, HSQC, and HMBC, is fundamental to this process. waikato.ac.nz These techniques are instrumental in mapping atom connectivities and defining the spatial relationships between protons. waikato.ac.nzawi.de Specifically, NOESY and ROESY experiments are valuable for assigning relative stereochemistry through the detection of through-space correlations. waikato.ac.nzawi.de Significant advancements have reduced the sample quantity required for successful NMR analysis, enabling the structural determination of newly isolated algal toxins even in sub-milligram amounts. waikato.ac.nz
Mass Spectrometry (MS) and High-Resolution MS Techniques
Mass spectrometry provides crucial data on the molecular mass and fragmentation pathways of gymnodimines and their analogues. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) are widely applied for the sensitive detection, identification, and characterization of these compounds within complex biological matrices. nih.gove-algae.orgmdpi.com High-resolution MS offers precise mass measurements, which are essential for determining the elemental composition of both the intact toxins and their fragment ions. nih.govmdpi.com Tandem MS, particularly when performed on triple quadrupole or ion trap instruments, generates characteristic fragment ions through processes like collision-induced dissociation (CID). e-algae.orgwaikato.ac.nzmdpi.com Analysis of these fragmentation patterns aids in the identification of structural subunits and confirmation of key moieties, such as the cyclic imine. e-algae.orgmdpi.com While MS is effective for highlighting structural similarities or differences based on fragmentation, its capacity to define the stereochemistry of chiral centers is generally surpassed by NMR. waikato.ac.nz
Stereochemical Assignments and Conformational Analysis
Assigning the correct stereochemistry and understanding the conformational behavior of gymnodimines are integral to their complete characterization. X-ray crystallography of suitable derivatives has been utilized to determine the relative and absolute stereochemistry of gymnodimine (B114) A. nih.govmdpi.com The analysis of NMR parameters sensitive to molecular conformation, often supported by computational studies, also contributes to stereochemical assignments and the understanding of conformational preferences. mdpi.comresearchgate.net For example, while NOE-NMR can provide relative configuration information, the stereochemistry at certain flexible positions, such as the C-4 carbon in the butenolide ring, can be challenging to ascertain solely through NOE data. mdpi.comresearchgate.net In these cases, in silico methods involving the comparison of experimental and calculated 13C NMR shifts have proven valuable for determining stereochemical configurations. mdpi.comresearchgate.net Conformational analysis provides insights into the preferred three-dimensional structures of these molecules in solution, which is relevant to understanding their biological activity. researchgate.net
Identification and Structural Diversity of Gymnodimine Analogues
Since the initial isolation of gymnodimine, a growing number of analogues have been identified, revealing structural variations primarily located within the macrocyclic ring system and the butenolide side chain. mdpi.comnih.gov
Characterization of Gymnodimine A, B, C, D, and E
Gymnodimine A was the first analogue whose chemical structure was elucidated, initially through NMR spectroscopy in 1995. nih.govnih.gov Subsequently, gymnodimine B and C were identified, exhibiting structural differences from gymnodimine A involving an allylic oxidation at the C17–C18 olefin. nih.govresearchgate.net Gymnodimine B is characterized by an exocyclic methylene (B1212753) at C-17 and an allylic hydroxyl group at C-18. researchgate.net Gymnodimine C is reported as an isomer of gymnodimine B. mdpi.comnih.gov Gymnodimine D and E represent further characterized analogues. nih.govnih.gov Gymnodimines B, C, and D have been shown to have identical nominal masses but can be differentiated by their distinct retention times in LC-MS/MS analysis, indicative of isomeric structures. e-algae.org Gymnodimine E was identified as a hydroxylated degradation product of 16-desmethyl GYM D, possessing an exocyclic methylene at C-17 and an allylic hydroxyl group at C-18. mdpi.comnih.gov
Molecular Mechanisms of Action of Gymnodimine
Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
A primary molecular target of gymnodimine (B114) A is the nicotinic acetylcholine receptor (nAChR). researchgate.netresearchgate.netmdpi.comnih.govnih.gov These ligand-gated ion channels are crucial for fast neurotransmission in both the central and peripheral nervous systems, as well as at the neuromuscular junction. nih.govwikipedia.orgkenhub.commdpi.com The interaction of GYM A with nAChRs underlies its observed neurotoxic effects, including the blockade of neuromuscular transmission. researchgate.netnih.govnih.gov
Agonistic vs. Antagonistic Binding Profiles
Initial studies characterized gymnodimine A primarily as an antagonist of nAChRs, blocking the binding of acetylcholine (ACh) and inhibiting receptor activation. mdpi.comresearchgate.netresearchgate.netnih.gov However, more recent research, particularly using intracellular calcium monitoring in PC12 cells, has revealed a more complex interaction profile. At certain concentrations (e.g., 0.5 µM), GYM A can activate nAChRs, leading to an influx of Ca2+, while simultaneously inhibiting the response to subsequent ACh stimulation. mdpi.comawi.degeomar.denih.gov This suggests that GYM A can exhibit both agonistic and antagonistic properties depending on the concentration and experimental conditions, potentially mimicking ACh activity at certain concentrations before blocking further activation. mdpi.comnih.gov
Research findings on the binding profile of Gymnodimine A at nAChRs:
| Study | Model System | Observed Effect | Reference |
| Kharrat et al., 2008 | Mouse hemidiaphragm, Xenopus oocytes, Competition binding | Blockade of nAChR function, Antagonist | nih.govnih.gov |
| Hauser et al., 2012 | Various nAChR subtypes | Antagonist | inrae.fr |
| Batista et al., 2020 | PC12 cells | Activates nAChRs, Inhibits subsequent ACh response | mdpi.comnih.gov |
| Costa et al., 2021 (Review citing Batista) | PC12 cells | Activates nAChRs, Inhibits subsequent ACh response | awi.degeomar.de |
Subtype Selectivity and Functional Specificity (e.g., α7 nAChR)
Gymnodimine A demonstrates high affinity for a broad range of nAChR subtypes, including both muscle-type and various neuronal subtypes. researchgate.netresearchgate.netnih.govnih.gov Studies using competition binding assays and electrophysiological recordings have shown that GYM A interacts with muscle-type nAChRs, as well as neuronal heteropentameric α3β2 and α4β2 receptors, and homomeric α7 nAChRs. nih.govnih.gov The α7 nAChR, a subtype known for its high calcium permeability and role in synaptic plasticity and cognitive functions, is a notable target. nih.govmdpi.com GYM A has been shown to block homomeric human α7 nAChRs expressed in Xenopus oocytes in a voltage-independent manner. nih.govnih.gov While GYM A exhibits broad specificity, some studies suggest particularly high affinity for the α7 receptor subtype compared to others. inrae.fr The interaction sites likely include amino acid residues conserved among different animal species, indicating a broad target range across species. researchgate.net
nToxins targeting nAChRs often interact with the orthosteric binding site, preventing agonist binding and receptor activation. researchgate.net However, the observation of GYM A activating nAChRs at certain concentrations suggests potential interactions with other sites or complex gating modulation. mdpi.comnih.govresearchgate.net
Reported nAChR Subtype Interactions of Gymnodimine A:
| nAChR Subtype | Interaction Type (Observed) | Notes | Reference |
| Muscle-type | Antagonist | High affinity | researchgate.netnih.govnih.gov |
| Neuronal α3β2 | Ligand/Antagonist | High affinity | nih.govnih.gov |
| Neuronal α4β2 | Antagonist | High affinity | researchgate.netnih.govnih.gov |
| Neuronal α7 | Antagonist | High affinity, Voltage-independent block | researchgate.netnih.govnih.govinrae.fr |
| Chimeric α7-5HT3 | Ligand/Antagonist | High affinity | nih.govnih.gov |
Modulation of Ion Channel Activities
Effects on Calcium Ion Homeostasis
Gymnodimine A significantly impacts intracellular calcium levels ([Ca]i), primarily through its interaction with acetylcholine receptors. mdpi.comawi.degeomar.denih.gov Activation of nAChRs and, uniquely for GYM A compared to some other cyclic imines like spirolide C, muscarinic acetylcholine receptors (mAChRs) by GYM A can lead to an influx of Ca2+ into the cell, thereby elevating [Ca]i. mdpi.comawi.degeomar.denih.govresearchgate.net This effect has been observed in PC12 cells, a neuroendocrine cell line expressing both nAChRs and mAChRs. mdpi.comnih.gov The increase in [Ca]i is dependent on the presence of functional AChRs, as blocking both nAChRs and mAChRs simultaneously abolishes the effect of GYM A on calcium levels. mdpi.comnih.gov While some sources broadly mention gymnodimine as a calcium channel inhibitor ontosight.ai, the detailed research indicates its primary effect on calcium homeostasis is mediated through the activation and modulation of ligand-gated ion channels, specifically nAChRs and mAChRs, which are permeable to calcium ions. mdpi.comnih.govmdpi.com
Other Ligand-Gated Ion Channel Interactions
While the interaction with nAChRs is the most well-documented, the potential for gymnodimine A to interact with other ligand-gated ion channels has been explored. Ligand-gated ion channels constitute a diverse superfamily of transmembrane proteins that open in response to the binding of specific chemical messengers, such as neurotransmitters, allowing ions to pass across the cell membrane. wikipedia.orgkenhub.commdpi.com This superfamily includes receptors for serotonin (B10506) (5-HT3), glycine (B1666218), glutamate (B1630785) (e.g., AMPA, Kainate, NMDA), and GABA (GABAA). wikipedia.orgmdpi.com Although GYM A shows high affinity for chimeric α7-5HT3 receptors nih.govnih.gov, suggesting a potential interaction or overlap in binding sites with the 5-HT3 receptor component, direct evidence of significant functional modulation of other major ligand-gated ion channels (like GABAA or glutamate receptors) by gymnodimine A is less extensively reported in the provided search results compared to its effects on nAChRs and mAChRs.
Downstream Cellular Signaling Perturbations
The interactions of gymnodimine A with acetylcholine receptors and the subsequent modulation of intracellular calcium levels can lead to various downstream cellular signaling perturbations. Elevated intracellular calcium is a critical second messenger involved in numerous cellular processes, including neurotransmitter release, enzyme activation, gene expression, and apoptosis. nih.gov
The activation of nAChRs and the resulting Ca2+ influx can trigger downstream signaling cascades. In PC12 cells, for instance, the increase in [Ca]i induced by GYM A is a direct consequence of AChR activation. mdpi.comnih.gov While the provided search results highlight the primary interaction with AChRs and the effect on calcium, detailed studies specifically mapping the complete downstream signaling pathways perturbed by gymnodimine A are less prominent. However, given the central role of nAChRs and calcium signaling in neuronal function, it is plausible that GYM A could influence pathways such as those involving protein kinases (e.g., MAPK, PKB), although direct evidence for GYM A's effect on these specific pathways is not explicitly detailed in the search results, unlike for related toxins like spirolides which have been shown to affect MAPK and PKB phosphorylation downstream of nAChR activation. mdpi.com
Some research also suggests that cyclic imines like gymnodimine A might potentially induce adaptive stress response pathways, although the specific mechanisms and downstream effectors involved require further investigation. awi.degeomar.de Additionally, gymnodimine has been implicated in triggering DNA damage, which can lead to apoptotic cell death, a downstream effect of cellular perturbation. mdpi.com
Summary of Downstream Effects Linked to Gymnodimine A (Based on available data):
| Perturbation | Potential Link to Mechanism | Notes | Reference |
| Elevated Intracellular Calcium | Activation of nAChRs and mAChRs | Observed in PC12 cells | mdpi.comnih.gov |
| DNA Damage | Downstream cellular perturbation | Implicated alongside other toxins | mdpi.com |
| Apoptotic Cell Death | Result of DNA damage and cellular stress | Observed in neuroblastoma cells at higher concentrations researchgate.net, Implicated alongside other toxins | researchgate.netmdpi.com |
| Adaptive Stress Response | Potential induction of pathways | Preliminary investigations suggest this possibility | awi.degeomar.de |
Further research is needed to fully elucidate the comprehensive downstream signaling networks modulated by gymnodimine A and their specific contributions to its observed biological effects.
Impact on Neurotransmitter Release Mechanisms
Gymnodimine's interaction with nAChRs has significant implications for neurotransmitter release. Studies have shown that GYM A can block twitch responses evoked by nerve stimulation in isolated muscle preparations, without directly affecting muscle contraction itself. researchgate.netnih.govnih.gov This suggests an effect at the neuromuscular junction, a critical site for acetylcholine-mediated neurotransmission. researchgate.netmdpi.comnih.gov
Specifically, GYM A has been shown to block miniature endplate potentials (MEPPs) and reduce the amplitude of evoked endplate potentials (EPPs) at the neuromuscular junction. nih.govnih.gov These findings indicate that the toxin interferes with the release or postsynaptic action of acetylcholine, the primary neurotransmitter at this synapse. nih.govnih.gov
Further research using rat striatal synaptosomes demonstrated that GYM A inhibited nicotine-mediated dopamine (B1211576) release with high potency (IC₅₀ = 0.3 nM). nih.gov This suggests that gymnodimine can also impact neurotransmitter release in the central nervous system by modulating neuronal nAChRs. nih.gov
While the primary target appears to be nAChRs, some studies have also investigated potential effects on other channels. One source suggested gymnodimine could be a potent inhibitor of calcium channels ontosight.ai, which are crucial for initiating neurotransmitter release. However, other studies focusing on the mechanism of action primarily highlight the interaction with nAChRs. researchgate.netmdpi.comnih.govnih.govnih.govnih.gov Research using calcium flux assays in cells expressing nAChRs showed that neither GYM A nor 13-desmethyl spirolide C at concentrations up to 10 µM displayed any calcium release, but they did block the calcium influx mediated by nicotine (B1678760) binding. nih.gov This reinforces the mechanism of nAChR antagonism rather than direct calcium channel inhibition as the primary mode of action related to neurotransmission.
Cellular Electrophysiological Responses
Electrophysiological studies have provided detailed insights into how gymnodimine affects cellular electrical activity, particularly concerning nAChRs. Patch-clamp recordings in Xenopus skeletal myocytes expressing muscle-type nAChRs revealed that GYM A blocked nicotinic currents evoked by acetylcholine pulses. nih.govnih.gov This blockade was found to be reversible and voltage-independent. nih.govnih.gov
GYM A has been shown to target various nAChR subtypes with high affinity, including muscle-type nAChRs (α1₂β1γδ) and neuronal nAChRs such as homomeric α7 and heteromeric α3β2 and α4β2 receptors. nih.govnih.govnih.govnih.gov Studies using Xenopus oocytes expressing human nAChR subtypes confirmed that GYM A blocks acetylcholine-elicited inward peak currents in both α7 and α4β2 subtypes. nih.gov
While GYM A acts as an antagonist and does not activate nAChRs itself, its binding prevents acetylcholine from exerting its normal effects, thereby inhibiting the flow of ions through the receptor channel. nih.gov This blockage of ion flux disrupts the normal electrophysiological response of the cell to acetylcholine.
Studies comparing GYM A and 13-desmethyl spirolide C noted that the antagonistic effect of GYM A on human α7 and α4β2 nAChRs was readily reversible upon washout, unlike the effect of 13-desmethyl spirolide C. nih.gov
Electrophysiological measurements using clonal cells have also demonstrated that GYM A broadly targets muscular and neuronal nAChRs. nih.gov These studies utilized various subtypes, including α7, α1₂β1γδ, α7-5HT₃, α3β2, and α4β2 nAChRs. nih.gov
In the context of cellular signaling, the antagonism of nAChRs by GYM A can lead to alterations in intracellular calcium levels, as calcium influx is often mediated through these receptors or downstream signaling pathways. nih.govnih.gov Studies monitoring intracellular calcium in rat pheochromocytoma (PC12) cells showed that while GYM A induced an increase in intracellular calcium mediated by acetylcholine receptors, it subsequently inhibited further activation of these receptors by acetylcholine. nih.gov This highlights the complex interplay between receptor antagonism and downstream cellular effects.
The following table summarizes some key findings regarding Gymnodimine A's effects on nAChRs:
| nAChR Subtype | Effect | Reversibility | Notes | Source |
| Muscle-type (α1₂β1γδ) | Blockade of current | Reversible | Voltage-independent block of ACh-evoked currents in Xenopus myocytes. | nih.govnih.gov |
| Human α7 | Blockade of current | Reversible | Blocked ACh-evoked inward peak current in Xenopus oocytes. | nih.govnih.govnih.gov |
| Human α3β2 | Antagonist | Not specified | High-affinity interaction shown by binding assays. | nih.govnih.gov |
| Human α4β2 | Blockade of current | Reversible | Blocked ACh-evoked inward peak current in Xenopus oocytes. | nih.govnih.govnih.gov |
| Chimeric α7-5HT₃ | Antagonist | Not specified | High-affinity interaction shown by binding assays. | nih.govnih.gov |
This table illustrates the broad specificity and potent antagonistic activity of Gymnodimine A across different nAChR subtypes, which underlies its neurotoxic effects by disrupting normal cholinergic signaling and cellular electrophysiological responses.
Biological Activities of Gymnodimine in Model Systems
Neurobiological Effects in In Vitro Cellular Models
In vitro studies using cultured cells have been instrumental in elucidating the specific cellular and molecular targets of gymnodimine (B114). These models allow for controlled investigation of the compound's effects on neuronal viability and synaptic function.
The impact of gymnodimine and its analogues on neuronal cell viability has been assessed using various cell lines. In studies with the Neuro-2a (N2a) mouse neuroblastoma cell line, gymnodimine showed variable effects on cell numbers. Concentrations of up to 10µM did not consistently reduce cell viability as measured by the MTT assay and did not alter the expression of several signal transduction proteins sensitive to cellular stress. However, pre-exposure of N2a cells to gymnodimine was found to significantly sensitize the cells to the apoptotic effects of another algal toxin, okadaic acid.
In rat pheochromocytoma (PC12) cells, gymnodimine A was observed to induce an increase in intracellular calcium levels ([Ca]i). This effect was mediated by acetylcholine (B1216132) receptors (AChRs). The study demonstrated that gymnodimine A could activate both nicotinic (nAChRs) and muscarinic (mAChRs) acetylcholine receptors, leading to the observed calcium influx. Furthermore, the presence of gymnodimine A inhibited the subsequent activation of these receptors by acetylcholine, suggesting it can mimic the action of the endogenous neurotransmitter while also preventing further stimulation.
| Cell Line | Compound | Observation | Reference |
|---|---|---|---|
| Neuro-2a (Mouse Neuroblastoma) | Gymnodimine | Variable effects on cell viability at concentrations up to 10µM. Sensitizes cells to apoptosis induced by okadaic acid. | researchgate.net |
| PC12 (Rat Pheochromocytoma) | Gymnodimine A | Induces an increase in intracellular calcium ([Ca]i) via activation of nAChRs and mAChRs. Inhibits subsequent receptor activation by acetylcholine. | researchgate.net |
The primary mechanism for gymnodimine's neurotoxicity is its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission in both the central and peripheral nervous systems. Research has confirmed that gymnodimine A is a potent antagonist that broadly targets multiple nAChR subtypes.
Competition-binding assays and electrophysiological recordings have shown that gymnodimine A interacts with high affinity to both muscle-type and neuronal nAChRs. In cultured Xenopus skeletal myocytes, gymnodimine A reversibly blocked nicotinic currents that were evoked by acetylcholine. It also blocked homomeric human α7 nAChRs expressed in Xenopus oocytes in a voltage-independent manner. This broad-spectrum blockade of nAChRs disrupts the normal flow of ions across the postsynaptic membrane, thereby inhibiting cholinergic synaptic transmission.
Mechanistic Studies in In Vivo Non-Human Models
In vivo studies in non-human animal models have provided further insight into the physiological and behavioral consequences of gymnodimine exposure, particularly its effects on aquatic life and its impact on the neuromuscular junction.
Gymnodimine has demonstrated significant toxicity to certain aquatic organisms. The producing dinoflagellate, Karenia selliformis, has been associated with toxic algal blooms that lead to mass mortality in marine life. e-algae.org Laboratory studies have confirmed the potent ichthyotoxic (toxic to fish) effects of this compound. One study reported that gymnodimine A was lethal to the small freshwater fish Tanichthys albonubes at a concentration of 0.1 ppm. researchgate.net
In contrast, some invertebrate species appear more resilient to certain physiological impacts. A study on mussels (Mytilus galloprovincialis) that were fed K. selliformis showed that while the mussels accumulated gymnodimine A and its fatty acid ester metabolites, there were no significant changes in the levels of reactive oxygen species (ROS) or antioxidant enzymes. This suggests that at the tested exposure levels, the accumulation of gymnodimine did not induce significant oxidative stress in the mussels.
| Organism | Compound | Observed Effect | Reference |
|---|---|---|---|
| Tanichthys albonubes (White Cloud Mountain Minnow) | Gymnodimine A | Potent ichthyotoxicity; lethal at 0.1 ppm. | researchgate.net |
| Mytilus galloprovincialis (Mediterranean Mussel) | Gymnodimine A and metabolites | Accumulation of the toxin without significant impact on reactive oxygen species or antioxidant enzyme levels. | diva-portal.org |
The effects of gymnodimine on the neuromuscular junction (NMJ) have been characterized in vertebrate models, primarily in mice. The NMJ is a specialized synapse where motor neurons communicate with skeletal muscle fibers, a process highly dependent on functional nAChRs.
In vivo electrophysiological studies in anesthetized mice further clarified this mechanism. Local injection of gymnodimine-A caused a marked, reversible, and dose-dependent decrease of the compound muscle action potential recorded from the tail muscle in response to motor nerve stimulation. This blocking effect occurred without significant modification of motor nerve excitability parameters. nih.gov This body of evidence confirms that the inhibition of muscle action potential is a result of gymnodimine's action at the skeletal neuromuscular junction, where it blocks muscle-type nicotinic acetylcholine receptors. nih.gov
Analytical Methodologies for Gymnodimine Research and Monitoring
Extraction and Purification Protocols from Biological Matrices
The extraction and purification of gymnodimines from biological matrices like shellfish and microalgae cultures are critical initial steps in their analysis. A general procedure for extracting lipophilic toxins, including gymnodimines, often involves using methanol (B129727) or 80% methanol with a wet weight-to-volume ratio of 1:3 csic.es.
Specific protocols have been developed for different matrices. For instance, the extraction of gymnodimine-A (GYM-A) from contaminated clams has been effectively performed using acetone (B3395972) to isolate the toxin from the digestive glands research-nexus.netnih.govresearchgate.net. This is typically followed by a clean-up phase using diethyl ether and further extraction with dichloromethane (B109758) research-nexus.netnih.govresearchgate.net. This method has demonstrated high recovery rates exceeding 96% research-nexus.netnih.govresearchgate.net.
For microalgal cultures, such as Karenia selliformis, dichloromethane has been successfully used as an extractant added directly to the cultures mdpi.comnih.gov. The organic phase is then collected and centrifuged mdpi.com. To enrich extracellular toxins and reduce matrix interference, solid phase extraction (SPE) is frequently employed for purification mdpi.comnih.gov. SPE cartridges, such as Oasis HLB, are used to purify the toxins after initial solvent extraction mdpi.comnih.gov. In one study, GYM-A recoveries using HLB SPE cartridges ranged from 99% to 104% at different concentrations nih.gov. Other purification steps can include chromatography using materials like Sephadex LH-20 mdpi.com.
Extraction methods can be simplified for samples from dinoflagellate cultures or seawater due to the less complex matrix compared to molluscs or fish csic.es.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating gymnodimines from complex biological extracts before detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation of gymnodimines. It is often coupled with various detectors, including UV and mass spectrometers research-nexus.netnih.govresearchgate.netnih.govresearchgate.net. For the quantitative determination of GYM-A, reversed-phase HPLC with a C18 column is commonly employed nih.govresearchgate.net. Chromatographic separation can be achieved using gradient elution with mobile phases consisting of acetonitrile (B52724) and water, often containing modifiers like trifluoroacetic acid or ammonium (B1175870) formate (B1220265) nih.govresearchgate.netcanada.ca.
An example of HPLC conditions for GYM-A analysis in clams involved a gradient of acetonitrile-water (10:90 to 90:10) containing 0.1% trifluoroacetic acid over 20 minutes at a flow rate of 1 mL/min with a C18 column nih.govresearchgate.net. This method provided detection limits of 5 ng/mL and quantification limits of 8 ng/g of digestive gland research-nexus.netnih.govresearchgate.net.
HPLC coupled with UV detection has been found to be a reliable alternative to traditional mouse bioassays for quantitative analysis of GYM-A in clams research-nexus.netnih.govresearchgate.net.
Gas Chromatography (GC) (if applicable for derivatives)
While HPLC is the primary chromatographic method for gymnodimines, GC is generally less applicable for the analysis of intact gymnodimines due to their relatively high molecular weight and polarity. GC is typically used for more volatile or easily derivatizable compounds. Search results did not provide specific details on GC methods for gymnodimine (B114) derivatives. However, the analysis of fatty acid ester metabolites of gymnodimine has been explored using LC-MS techniques ifremer.fr.
Spectrometric Detection and Quantification
Mass spectrometry (MS) is the predominant detection technique for gymnodimines, offering high sensitivity, selectivity, and structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a crucial chemical method for gymnodimine analysis due to its high speed, good repeatability, and strong specificity scirp.org. It has been adopted as the European Union reference method for the measurement of marine lipophilic toxins, including gymnodimine, in shellfish nih.govfood.gov.ukifremer.fr.
LC-MS/MS methods typically utilize electrospray ionization (ESI) and multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) to detect and quantify gymnodimines ifremer.frfood.gov.uk. By monitoring specific precursor-product ion transitions, LC-MS/MS offers high selectivity, minimizing interference from the sample matrix. Characteristic fragment ions are used for the identification of gymnodimines and their isomers canada.caifremer.frresearchgate.nete-algae.org. For example, MS/MS analysis of gymnodimines B, C, and D has detected similar fragment ions such as m/z 506.35 (with H2O removed) and m/z 162.12 and 136.12, derived from the cyclic imine portion researchgate.nete-algae.org.
LC-MS/MS methods combined with SPE have been successfully applied to detect gymnodimine in bivalve shellfish and seawater samples scirp.orgmdpi.com. In-house validation studies have shown acceptable linearity of response for gymnodimine using LC-MS/MS with both solvent-based and matrix-matched calibration standards food.gov.uk. The method demonstrated satisfactory selectivity with no significant interfering peaks food.gov.uk.
Research findings using LC-MS/MS have revealed the presence of different gymnodimine isomers (B, C, and D) in Alexandrium ostenfeldii strains, distinguishable by their retention times despite having identical precursor ions researchgate.nete-algae.orge-algae.org. LC-MS/MS has also been used to identify and analyze fatty acid ester metabolites of GYM-A in shellfish ifremer.fr.
LC-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS, including techniques like LC-quadrupole time-of-flight (LC-Q-TOF) and LC-Orbitrap MS, provides accurate mass measurements and high resolving power, which are beneficial for the identification of known gymnodimines, the discovery of new derivatives, and the in-depth investigation of toxin metabolism in shellfish ifremer.fre-algae.orgmdpi.come-algae.orgmdpi.comsemanticscholar.org.
HRMS allows for untargeted screening of samples, meaning that datasets can be retrospectively analyzed for compounds that were not initially targeted ifremer.fr. This is particularly useful for investigating emerging or hitherto uncharacterized toxins, including novel gymnodimines or their metabolites ifremer.frsemanticscholar.org.
LC-HRMS has been used to confirm the presence of known spiroimines and reveal the presence of new gymnodimines based on their accurate masses mdpi.com. Studies have utilized LC-HRMS to determine the empirical formulas of novel gymnodimines and obtain detailed fragmentation data for structural characterization semanticscholar.org.
While both LC-MS/MS and LC-HRMS are powerful techniques, LC-HRMS offers the advantage of full scan accurate mass data, which can be crucial for identifying unexpected toxins or metabolites. Matrix effects can be an issue in LC-MS, and studies have evaluated these effects for gymnodimine analysis using both low-resolution and high-resolution MS instruments ifremer.fr. Sample dilution has been shown to be an effective measure to reduce matrix effects ifremer.fr.
The integration of LC-MS/MS and LC-HRMS technologies with microalgal cultivation systems has opened new avenues for marine toxin research, including the isolation and characterization of specific gymnodimine isomers e-algae.orge-algae.org.
Here is a summary of some research findings on the analytical determination of Gymnodimine-A:
| Matrix | Analytical Method | Extraction Protocol | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery Rate | Reference |
| Clams | HPLC-UV | Acetone extraction, Diethyl ether/Dichloromethane cleanup | 5 ng/mL | 8 ng/g digestive gland | >96% | research-nexus.netnih.govresearchgate.net |
| Shellfish | LC-MS/MS | EU-RL extraction procedure | Not specified | Acceptable | Not specified | food.gov.uk |
| Shellfish | Aptasensor | Method used in the study | 0.1575 µg/kg | 0.5255 µg/kg | 96.65-109.67% | nih.gov |
| K. selliformis cultures | LLE + SPE | Dichloromethane extraction, HLB SPE purification | Not specified | Not specified | 88 ± 3.5% (LLE), 99-104% (SPE) | nih.gov |
Gymnodimine is a marine biotoxin belonging to the cyclic imine family, characterized by a macrocyclic structure containing an imine and spiro-linked ether moieties. Gymnodimine A (GYM-A) is one of the described members of this family diva-portal.org. Gymnodimines are smaller in molecular weight compared to some other cyclic imines like pinnatoxins and spirolides diva-portal.org. GYM-A, for instance, has a molecular weight of 507.7 g/mol diva-portal.org. The structure of gymnodimine features a labile 6,6-spirocyclic imine fragment embedded within a 16-membered carbocycle that includes a tetrahydrofuran (B95107) ring and one or two trisubstituted E-double bonds, depending on the specific congener diva-portal.org. Gymnodimines are produced by certain species of dinoflagellates, notably from the genus Karenia, such as Karenia selliformis researchgate.netifremer.fr.
This article focuses on analytical methodologies for Gymnodimine research and monitoring, specifically the development of molecular recognition elements for detection and the assessment of its chemical stability for reference materials, based on the provided outline.
Development of Molecular Recognition Elements for Detection The development of molecular recognition elements, such as aptamers and antibodies, offers promising avenues for creating more specific, sensitive, and rapid detection methods for gymnodiminesresearchgate.netnih.gov. These elements can selectively bind to the target toxin, forming the basis of various biosensing platforms and immunoassays.
Aptamer-Based Biosensors and Their Specificity Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificityresearchgate.netnih.gov. They are selected through a process called SELEX (Systematic Evolution of Ligands by EXponential enrichment). Aptamer-based biosensors have emerged as alternatives to antibody-based methods for marine biotoxin detectionresearchgate.net.
Developing aptamers for small molecules like gymnodimine can be challenging due to their low molecular weight and limited chemical groups researchgate.netnih.gov. However, research has successfully identified aptamers targeting Gymnodimine A. For instance, the aptamer G48nop was successfully screened and optimized for GYM-A detection using Capture-SELEX researchgate.netmdpi.comnih.govmdpi.com. This aptamer demonstrated high specificity for GYM-A in various assays, including Biolayer Interferometry (BLI) and MicroScale Thermophoresis (MST) mdpi.com.
Studies have shown that the aptamer G48nop exhibits significantly higher binding affinity to GYM-A compared to other common marine biotoxins like Okadaic Acid (OA), Saxitoxin (STX), Nodularin-R (NOD-R), and Pinnatoxin (PnTX) mdpi.com. This high specificity is crucial for accurate detection in complex matrices like shellfish samples.
An aptasensor based on the G48nop aptamer utilizing BLI technology was developed for GYM-A detection researchgate.netmdpi.comnih.govmdpi.com. This biosensor showed a linear detection range from 55 to 875 nM and a limit of detection (LOD) of 6.21 nM researchgate.netmdpi.comnih.govmdpi.com. When applied to spiked real shellfish samples, the aptasensor demonstrated good recovery rates ranging from 96.65% to 109.67% researchgate.netmdpi.comnih.govmdpi.com.
| Aptamer | Target Analyte | Selection Method | Assay Method | KD (nM) | Specificity | LOD (nM) | Linear Range (nM) | Recovery Rate (Shellfish) |
|---|---|---|---|---|---|---|---|---|
| G48nop | Gymnodimine A | Capture-SELEX | BLI, MST | 34.50 ± 1.72 (MST), 95.30 (BLI) mdpi.com | High (vs. OA, STX, NOD-R, PnTX) mdpi.com | 6.21 researchgate.netmdpi.comnih.govmdpi.com | 55 - 875 researchgate.netmdpi.comnih.govmdpi.com | 96.65% - 109.67% researchgate.netmdpi.comnih.govmdpi.com |
Antibody-Based Immunoassays Immunoassays utilize the specific binding affinity between antibodies and their target antigens for detection and quantificationmdpi.com. These methods, such as Enzyme-Linked Immunosorbent Assays (ELISAs), are widely used for marine toxin screening due to their high selectivity and sensitivitymdpi.comnih.govacs.org. While immunoassays are based on structural recognition, antibodies can potentially detect different toxin analogues if they share similar structural featuresmdpi.com.
The development of specific antibodies against marine toxins, including cyclic imines like gymnodimine, can be challenging due to the toxins' size, complexity, and potential toxicity, which can hinder immunization processes mdpi.com. Despite these challenges, immunoassays have been developed for various marine toxins mdpi.comnih.govacs.org. Research into antibody-based methods specifically for gymnodimine detection is ongoing, building on the successes seen with other toxin groups. The principle involves generating antibodies that bind selectively to gymnodimine, which can then be incorporated into assay formats like ELISA for detection and quantification in samples.
Assessment of Chemical Stability and Conversion Pathways for Reference Materials The stability of marine biotoxins is a critical factor for the accurate monitoring and analysis of contaminated samples, as well as for the reliability of certified reference materials (CRMs). Studies have investigated the chemical stability of Gymnodimine A under various storage conditions.
Research has shown that the stability of GYM-A is influenced by both temperature and pH researchgate.netmdpi.comnih.gov. GYM-A was found to be stable when stored at low temperatures (≤ -20 °C), regardless of the pH of the solution researchgate.netmdpi.comnih.gov. However, its concentration decreased significantly when stored at higher temperatures (e.g., 20 °C), particularly in solutions with higher pH values researchgate.netmdpi.comnih.gov. For instance, at 20 °C and pH 7, the concentration of GYM-A decreased rapidly by approximately 81.8% ± 9.3% after 8 months researchgate.netmdpi.comnih.gov. Conversely, at pH 3, the concentration of GYM-A did not change significantly across different temperatures tested mdpi.comnih.gov. This indicates that acidic conditions promote the stability of GYM-A mdpi.com.
Based on these findings, it is recommended that GYM-A reference materials in aqueous methanolic media should be stored at low temperatures (≤ -20 °C) and low pH (≤ 3) for long-term preservation mdpi.comnih.gov.
Studies exploring the degradation of GYM-A under less stable conditions have also identified potential conversion products. In samples stored at high pH and temperature, two hypothesized analogues, tentatively named GYM-K (m/z 540) and GYM-L (m/z 524), were identified using LC-HRMS mdpi.com. Preliminary conversion pathways involving methylation and oxidation have been proposed for the degradation of GYM-A under these conditions mdpi.com.
| Storage Temperature (°C) | pH | Stability after 8 Months | Observations |
|---|---|---|---|
| -20 | 3 | Stable | No significant change |
| -20 | 5 | Stable | No significant change |
| -20 | 7 | Stable | No significant change |
| 4 | 3 | Stable | No significant change |
| 4 | 5 | Stable | No significant change |
| 4 | 7 | Stable | No significant change |
| 20 | 3 | Stable | No significant change |
| 20 | 5 | Decreased | Stability decreased with increasing pH |
| 20 | 7 | Rapid Decrease (81.8% ± 9.3%) researchgate.netmdpi.comnih.gov | Significant degradation; Conversion products identified mdpi.com |
These findings on the chemical stability and conversion pathways of GYM-A are crucial for establishing appropriate storage conditions for reference materials and for understanding the fate of the toxin in samples over time.
Synthetic and Semi Synthetic Research Strategies for Gymnodimine
Total Synthesis Approaches to Gymnodimine (B114) Core Structure
The total synthesis of gymnodimine is a formidable challenge due to its intricate structure, which includes a macrocyclic ring, a spirocyclic imine, and a tetrahydrofuran (B95107) moiety. Several research groups have undertaken this challenge, leading to the development of elegant and innovative synthetic strategies.
A convergent approach has proven effective in the total synthesis of (-)-gymnodimine. This strategy involves the separate synthesis of two key fragments, the spirocyclic core and the tetrahydrofuran portion, which are then coupled and cyclized. One successful synthesis utilized a highly diastereo- and enantioselective exo-Diels–Alder reaction catalyzed by a bis-oxazoline Cu(II) catalyst to rapidly assemble the spirocyclic core. The tetrahydrofuran fragment was prepared using a chiral auxiliary-based anti-aldol reaction. nih.govnih.gov
The coupling of these two major fragments, a spirolactam and a functionalized tetrahydrofuran, was achieved through an efficient Nozaki–Hiyama–Kishi reaction. A key step in forming the macrocycle was an unconventional intramolecular Barbier reaction initiated by t-BuLi at ambient temperature. The final stage of the synthesis involved the addition of the butenolide moiety via a vinylogous Mukaiyama aldol addition of a silyloxyfuran to a complex cyclohexanone intermediate. nih.govnih.gov
Another strategy for the construction of the gymnodimine core involved the synthesis of two principal subunits: a trisubstituted tetrahydrofuran and a cyclohexene subunit. The tetrahydrofuran component, representing C10–C18 of the toxin, was prepared via a highly stereoselective iodine-mediated cyclization of an acyclic alkene. The cyclohexene subunit, corresponding to the C1–C8 and C19–C24 portion, was synthesized through a Diels-Alder cycloaddition. The linkage of these two subunits was accomplished using a B-alkyl Suzuki coupling, which connected the C18 and C19 positions. Subsequent transformations were designed to facilitate the final macrocyclization to form the 15-membered ring of gymnodimine.
The construction of the spiroimine portion has also been a focus of synthetic efforts. An azaspiro[5.5]undecadiene, a subunit of gymnodimine, was synthesized via a Diels-Alder cycloaddition. One of the resulting stereoisomers was then transformed into a spiroimine, providing a core structure for the subsequent assembly of the macrocyclic part of the toxin.
Key reactions in the total synthesis of the gymnodimine core structure are summarized in the table below.
| Reaction | Purpose | Key Reagents/Catalysts |
| exo-Diels–Alder Reaction | Rapid assembly of the spirocyclic core | bis-oxazoline Cu(II) catalyst |
| Anti-Aldol Reaction | Preparation of the tetrahydrofuran fragment | Chiral auxiliary |
| Nozaki–Hiyama–Kishi Reaction | Coupling of the spirolactam and tetrahydrofuran fragments | NiCl₂/CrCl₂ |
| Intramolecular Barbier Reaction | Macrocyclization | t-BuLi |
| Vinylogous Mukaiyama Aldol Addition | Appending the butenolide moiety | Silyloxyfuran, Lewis acid |
| Iodine-mediated Cyclization | Synthesis of the trisubstituted tetrahydrofuran subunit | Iodine |
| B-alkyl Suzuki Coupling | Linkage of the tetrahydrofuran and cyclohexene subunits | Borane, Palladium catalyst |
Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of gymnodimine analogues is crucial for understanding the structure-activity relationships (SAR) that govern its biological activity, particularly its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). By systematically modifying different parts of the gymnodimine molecule, researchers can identify the key structural features responsible for its potent effects.
One area of focus has been the synthesis of diastereomers of the natural product. For instance, the synthesis of C4-epi-gymnodimine was achieved, which allowed for a comparison of its biological activity with that of the natural (-)-gymnodimine. nih.govnih.gov This type of modification helps to elucidate the importance of the stereochemistry at specific positions for receptor binding and activity.
Simplified analogues focusing on the spiroimine core have also been synthesized to probe its role as a pharmacophore. Racemic and optically active 6,6-spiroimine models of the gymnodimine A core have been prepared. rsc.org Biological evaluation of these simplified analogues on human α4β2 and Torpedo α1₂βγδ nAChRs expressed in Xenopus oocytes revealed that they inhibit acetylcholine-evoked nicotinic currents, albeit with lower potency than the natural phycotoxin. rsc.org This suggests that while the spiroimine moiety is a critical component for the blockade of nAChRs, the macrocyclic and tetrahydrofuran portions of the molecule likely contribute significantly to the high affinity and potency of the natural product. rsc.org
Further studies with enantiomerically pure synthetic spiroimines have provided more detailed insights. The two enantiomers, (+)-4R and (-)-4S, of a synthetic spiroimine were shown to have different potencies on various nAChR subtypes. The (-)-4S enantiomer displayed slightly higher potency for the neuronal α7 and α4β2 nAChR subtypes compared to the (+)-4R enantiomer. nih.gov This stereospecificity highlights the precise three-dimensional arrangement required for optimal interaction with the receptor binding site. nih.gov
The table below summarizes some of the synthesized gymnodimine analogues and their significance in SAR studies.
| Analogue | Structural Modification | Significance for SAR Studies |
| C4-epi-gymnodimine | Epimerization at the C4 position | Investigates the importance of stereochemistry at C4 for biological activity. nih.govnih.gov |
| 6,6-Spiroimine models | Simplified core structure lacking the macrocycle and tetrahydrofuran | Demonstrates the spiroimine moiety as a key pharmacophore for nAChR blockade. rsc.org |
| (+)-4R and (-)-4S spiroimine enantiomers | Enantiomerically pure simplified core structures | Reveals stereospecific interactions with different nAChR subtypes. nih.gov |
| Gymnodimine B | Contains an exocyclic methylene (B1212753) at C-17 and an allylic hydroxyl group at C-18 | Provides insight into the effect of modifications on the macrocyclic ring. beilstein-journals.org |
| Gymnodimine C | Isomeric to Gymnodimine B | Further explores the impact of macrocyclic ring modifications. |
| Gymnodimine D | Structural variant produced by Alexandrium ostenfeldii | Expands the understanding of naturally occurring structural diversity and its effect on activity. |
Chemoenzymatic Synthesis and Biocatalytic Modifications
While the total synthesis of complex natural products like gymnodimine has been successfully achieved through chemical methods, chemoenzymatic and biocatalytic approaches offer promising alternatives that can provide increased efficiency, selectivity, and sustainability. These strategies leverage the power of enzymes to perform specific chemical transformations, often with high regio- and stereoselectivity, which can be challenging to achieve with traditional chemical reagents.
Currently, there is limited specific information in the scientific literature regarding the application of chemoenzymatic or biocatalytic methods directly to the synthesis or modification of gymnodimine itself. However, the principles of these approaches have been widely applied to the synthesis of related structural motifs found in gymnodimine, such as the tetrahydrofuran ring.
For instance, biocatalytic methods are well-established for the stereoselective synthesis of substituted tetrahydrofurans. Enzymes such as lipases can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks for the synthesis of the tetrahydrofuran moiety. Similarly, other enzymes could potentially be employed for selective oxidations, reductions, or carbon-carbon bond formations during the construction of the gymnodimine skeleton.
A hypothetical chemoenzymatic approach to gymnodimine could involve the chemical synthesis of a simplified precursor, which is then subjected to one or more enzymatic transformations to introduce key functionalities or stereocenters. For example, an enzyme could be used for the asymmetric reduction of a ketone to establish a specific alcohol stereocenter, or for the regioselective hydroxylation of the macrocyclic ring.
Biocatalytic modifications of the natural gymnodimine molecule could also be explored to generate novel analogues. This could involve using enzymes to catalyze reactions such as glycosylation, acylation, or methylation at specific positions on the gymnodimine scaffold. Such modifications could lead to derivatives with altered biological activity, solubility, or metabolic stability.
While the application of these modern synthetic strategies to gymnodimine is still in its infancy, the potential benefits are significant. As our understanding of enzymology and biosynthetic pathways expands, it is likely that chemoenzymatic and biocatalytic methods will play an increasingly important role in the synthesis and derivatization of complex marine natural products like gymnodimine.
Emerging Research Applications of Gymnodimine
Development as a Pharmacological Probe for nAChR Research
Gymnodimine (B114) has demonstrated high affinity binding to nicotinic acetylcholine (B1216132) receptors (nAChRs), making it a valuable tool for investigating the structure and function of these important ion channels nih.govmdpi.com. nAChRs are ligand-gated ion channels that play crucial roles in neurotransmission in both the central and peripheral nervous systems nih.gov. Their diverse subunit composition and complex pharmacology present challenges in targeted drug development nih.gov.
Studies have shown that gymnodimine A (GYM-A) can block twitch responses evoked by nerve stimulation in isolated muscle preparations, suggesting a blockade of muscle nAChRs nih.gov. Further investigations using patch-clamp recordings and competition-binding assays have confirmed that GYM-A interacts with muscle-type nAChRs, as well as neuronal nAChR subtypes, including heteropentameric α3β2, α4β2, and chimeric α7-5HT3 receptors nih.gov. This broad targeting with high affinity highlights its utility as a probe to study the binding sites and mechanisms of action on different nAChR subtypes nih.govmdpi.com.
While initially thought to act solely as an antagonist by preventing agonist binding, more recent research suggests that gymnodimine A, along with 13-desmethyl spirolide C, can also activate calcium flow through nAChRs mdpi.com. Studies on rat pheochromocytoma (PC12) cells have shown that GYM-A can induce an increase in intracellular calcium levels mediated by acetylcholine receptors and inhibit further activation by acetylcholine nih.govmdpi.com. This indicates that GYM-A can mimic the action of acetylcholine on nAChRs nih.govmdpi.com.
The interaction of gymnodimine with nAChRs is concentration-dependent and reversible nih.gov. The macrocyclic structure of gymnodimine is believed to allow it to conform to nAChR binding sites, with the cyclic imine moiety potentially serving as a key point for interaction nih.govmdpi.com. The high affinity and interaction profile of gymnodimine with various nAChR subtypes underscore its potential as a pharmacological probe to dissect the complexities of nAChR signaling and pharmacology nih.gov.
Application in Chemosensory System Investigation
Research into the biological effects of marine toxins like gymnodimine has also extended to their potential interactions with chemosensory systems. While the primary focus has been on neurotoxicity via nAChRs, some studies hint at broader interactions with sensory receptors.
Although not as extensively studied as its effects on nAChRs, the potential for gymnodimine to influence chemosensation stems from the general understanding that marine bioactive compounds can interact with a variety of receptors, including those involved in taste and olfaction fao.org. Cyclic imines, including gymnodimines, have been implicated in sporomine mollusc poisoning (SMP), which can involve neurological and potentially sensory disturbances diva-portal.org.
Research into other natural compounds, such as gymnemic acids (which are structurally distinct from gymnodimines but share a name related to Gymnema sylvestre), has shown direct interaction with taste receptors, specifically the sweet taste receptor hT1R2 + hT1R3 nih.gov. While there is no direct evidence presented in the search results linking gymnodimine specifically to taste receptor modulation, the broader context of marine toxins and other natural products affecting chemosensory systems suggests this as a potential area for future investigation.
The production of gymnodimines by dinoflagellates can also be influenced by chemical cues from other phytoplankton, indicating a role for chemosensory interactions in marine ecosystems researchgate.net. While this relates to the production rather than the direct effect of gymnodimine on consumer chemosensation, it highlights the intricate chemical signaling occurring in the marine environment where gymnodimine is found.
Further research is needed to specifically explore the direct effects of gymnodimine on taste, smell, or other chemosensory pathways in relevant organisms.
Potential as a Lead Compound for Novel Chemical Entity Discovery (Conceptual, Not Clinical)
The intricate and unique macrocyclic structure of gymnodimine, incorporating a spirocyclic imine and polyether rings, presents an interesting scaffold for the conceptual discovery of novel chemical entities nih.govfrontiersin.orggoogle.com. Natural products with complex structures often serve as lead compounds in drug discovery programs, providing novel frameworks for the synthesis of molecules with desired pharmacological properties google.com.
The high affinity of gymnodimine for nAChRs, despite its broad specificity across subtypes, suggests that structural modifications could potentially lead to the development of more selective ligands targeting specific nAChR subtypes nih.gov. This is particularly relevant given the involvement of different nAChR subtypes in various physiological and pathological processes, making them attractive therapeutic targets for neurological disorders nih.govifremer.fr.
The challenging chemical synthesis of macrocyclic imines like gymnodimine has historically hindered extensive research into their pharmacophores mdpi.com. However, advancements in synthetic methodologies are paving the way for the creation of gymnodimine analogs mdpi.com. These synthetic efforts, coupled with structure-activity relationship studies, could explore how modifications to the gymnodimine core structure influence its affinity and selectivity for different nAChR subtypes or potentially other biological targets.
While the direct clinical use of gymnodimine itself may be limited by its toxicity, its unique structural architecture provides a conceptual starting point for medicinal chemists to design and synthesize novel compounds with potentially improved efficacy, selectivity, and safety profiles. The exploration of gymnodimine as a lead compound is currently at a conceptual or preclinical stage, focusing on understanding the relationship between its structure and biological activity to inform the design of new chemical entities.
Future Research Directions and Challenges in Gymnodimine Studies
Elucidation of Undiscovered Biosynthetic Genes and Enzymes
Understanding the complete biosynthetic pathways of gymnodimines is a significant challenge due to the large and complex genomes of dinoflagellates, which contain numerous introns and redundant sequences. nih.gov While some insights into polyketide biosynthesis in dinoflagellates have been gained through transcriptome sequencing and isotope labeling experiments, the specific genes and enzymes responsible for all catalytic steps in gymnodimine (B114) production remain largely undiscovered. nih.govmdpi.com
Research efforts are needed to identify the full suite of polyketide synthases (PKSs) and other enzymes involved in the assembly of the gymnodimine carbon skeleton and the formation of its characteristic cyclic imine and spiroketal moieties. nih.govmdpi.com Given the structural similarities between gymnodimines and other cyclic imines like spirolides, it is hypothesized that they may share some common biosynthetic genes. mdpi.comresearchgate.net Further genomic and transcriptomic studies, coupled with biochemical characterization of identified enzymes, are necessary to fully map these pathways.
Advanced Mechanistic Investigations at Atomic Resolution
While it is known that gymnodimines block muscle-type nicotinic acetylcholine (B1216132) receptors, detailed mechanistic investigations at atomic resolution are required to fully understand the precise nature of this interaction. mdpi.come-algae.orgfrontiersin.org Studies involving X-ray crystallography or cryo-electron microscopy of gymnodimine in complex with nAChRs or their soluble homologs, such as acetylcholine binding proteins (AChBPs), can provide atomic-level insights into the binding sites and conformational changes induced by the toxin. mdpi.comfrontiersin.org
Such high-resolution structural information is crucial for identifying the key functional determinants of gymnodimine's activity and for understanding the basis of its selectivity towards different nAChR subtypes. mdpi.comfrontiersin.org This knowledge can inform the design of new probes or potential therapeutic agents targeting these receptors.
Harnessing Biosynthetic Pathways through Synthetic Biology and Metabolic Engineering
Unraveling the biosynthetic pathways opens up possibilities for utilizing synthetic biology and metabolic engineering approaches for the controlled production of gymnodimines and their analogues. nih.govfrontiersin.orgmdpi.comopenaccessjournals.com This could involve transferring the identified gene clusters into more tractable host organisms, such as bacteria or yeast, to produce these compounds in larger quantities than currently possible through algal cultivation. mdpi.comdiva-portal.org
Metabolic engineering strategies could be employed to optimize the production yields, potentially modify the structures of gymnodimines to create novel analogues with altered properties, or produce specific isomers that are difficult to isolate from natural sources. mdpi.come-algae.orgmdpi.com While significant progress has been made in synthetic biology and metabolic engineering for other natural products, applying these techniques to marine toxins from dinoflagellates is still an emerging area. mdpi.comdiva-portal.org Challenges include the complexity of the biosynthetic machinery and the efficient expression of dinoflagellate genes in heterologous hosts.
Investigation of Environmental Fate and Transformation Products in Marine Ecosystems
The environmental fate and transformation products of gymnodimines in marine ecosystems are not fully understood. unh.edu Research is needed to investigate how these toxins persist, degrade, or are biotransformed in seawater, sediments, and within the marine food web. unh.edu Factors such as temperature, pH, microbial activity, and UV radiation can influence the stability and conversion of marine toxins. mdpi.com
Identifying transformation products is important because they may retain toxicity or have different effects than the parent compounds. Studies have already tentatively identified some conversion products of gymnodimine A under different temperature and pH conditions, highlighting the potential for such transformations in the environment. mdpi.com Understanding the environmental dynamics of gymnodimines is crucial for assessing the full ecological impact of HABs and for informing risk assessments related to seafood safety.
Q & A
Q. How is the purity of Gymnin determined in experimental settings?
Purity assessment typically involves chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is used to quantify impurities at trace levels, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity by identifying characteristic peaks (e.g., methyl groups in triterpenoid structures). For reproducible results, calibration standards and triplicate measurements are mandatory .
| Technique | Purpose | Detection Limit |
|---|---|---|
| HPLC | Quantify impurities | 0.1% (w/w) |
| NMR | Structural validation | 1–5 mol% |
Q. What methodologies are recommended for initial synthesis of this compound in laboratory settings?
this compound synthesis often follows triterpenoid derivatization protocols. Key steps include:
- Acid-catalyzed cyclization of precursor molecules (e.g., squalene oxide derivatives) under inert atmospheres.
- Purification via column chromatography using silica gel and gradient elution (hexane:ethyl acetate).
- Yield optimization by varying reaction temperature (60–80°C) and catalyst concentration (0.5–2.0 mol%) .
Q. How should researchers design controls for this compound bioactivity assays?
Controls must account for solvent effects (e.g., DMSO cytotoxicity) and matrix interference. A standard protocol includes:
- Negative controls : Cells/media treated with solvent alone.
- Positive controls : Reference compounds with known activity (e.g., doxorubicin for cytotoxicity assays).
- Blinding : Independent replication by two researchers to minimize bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?
Discrepancies often arise from variability in cell lines, assay conditions, or compound stability. To address this:
- Conduct meta-analyses of existing data, stratifying results by experimental parameters (e.g., IC₅₀ values in different cancer cell types).
- Perform stability studies (e.g., HPLC monitoring of this compound degradation in culture media over 24–48 hours).
- Validate findings using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity measurements) .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Nonlinear regression models (e.g., four-parameter logistic curves) are standard for dose-response data. Key considerations:
- Outlier detection : Use Grubbs’ test or Dixon’s Q-test to exclude anomalous data points.
- Confidence intervals : Report 95% CI for EC₅₀/IC₅₀ values to quantify uncertainty.
- Software : Tools like GraphPad Prism or R packages (drc, nlme) enable robust curve fitting .
Q. How can this compound’s mechanism of action be elucidated when existing data are inconclusive?
A multi-omics approach is recommended:
- Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to track protein expression changes.
- Network pharmacology : Integration of omics data with protein interaction networks to predict target pathways .
Q. What strategies improve reproducibility in this compound synthesis protocols?
Reproducibility requires strict documentation of:
- Reagent purity : Specify supplier and lot numbers for starting materials.
- Environmental factors : Humidity/temperature logs during reaction steps.
- Post-synthesis handling : Storage conditions (e.g., -80°C under argon) to prevent oxidation .
Data Management and Ethical Considerations
Q. How should raw data from this compound experiments be archived for peer review?
- Primary data : Store in repositories like Figshare or Zenodo with DOI assignment.
- Metadata : Include instrument settings (e.g., HPLC column type, NMR frequency).
- Ethical compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and institutional IRB guidelines for biological samples .
Q. What ethical frameworks apply to this compound research involving animal models?
- Follow ARRIVE 2.0 guidelines for experimental design and reporting.
- Obtain approval from institutional animal care committees (IACUC).
- Justify sample sizes via power analysis to minimize unnecessary animal use .
Tables for Methodological Reference
Q. Table 1: Key Parameters for this compound Bioactivity Assays
| Parameter | Recommended Range | Impact on Results |
|---|---|---|
| Cell passage number | <20 passages | Prevents genetic drift |
| Compound solubility | ≤0.1% DMSO | Avoids solvent toxicity |
| Incubation time | 48–72 hours | Ensures equilibrium response |
Q. Table 2: Common Pitfalls in this compound Synthesis
| Pitfall | Solution |
|---|---|
| Low yield | Optimize catalyst loading (1.5 mol%) |
| Structural isomerization | Use anhydrous solvents |
| Oxidation during storage | Store under argon at -80°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
